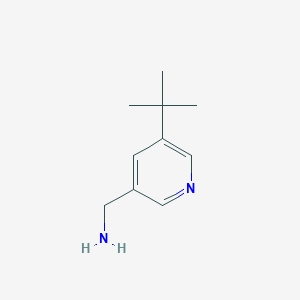

(5-(tert-Butyl)pyridin-3-yl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5-(tert-Butyl)pyridin-3-yl)methanamine is a chemical compound with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of a tert-butyl group at the 5-position of the pyridine ring and a methanamine group at the 3-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5-(tert-Butyl)pyridin-3-yl)methanamine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 5-(tert-Butyl)pyridine.

Functional Group Introduction:

Reaction Conditions: The reactions are generally carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

(5-(tert-Butyl)pyridin-3-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the methanamine group to other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Properties:

(5-(tert-Butyl)pyridin-3-yl)methanamine and its derivatives have been investigated for their potential as therapeutic agents. These compounds have shown promise as antagonists for the transient receptor potential vanilloid 1 (TRPV1), which is involved in pain sensation. Studies indicate that certain derivatives can block capsaicin-induced hypothermia and exhibit antiallodynic effects in neuropathic pain models, suggesting their potential for pain management therapies .

Case Study: TRPV1 Antagonists

In a study focusing on TRPV1 antagonists, specific analogues of this compound were synthesized and evaluated. The results demonstrated significant interactions with critical amino acid residues in the TRPV1 channel, providing insights into their mechanism of action. The pharmacokinetic profiles of these compounds indicated favorable absorption and distribution characteristics, making them suitable candidates for further development as analgesics .

Agrochemical Applications

Insecticides and Herbicides:

The compound's structural properties allow it to function as a key intermediate in the synthesis of agrochemicals. Various derivatives of pyridine compounds are utilized in the development of insecticides and herbicides due to their efficacy in pest control. The introduction of fluorinated groups has been noted to enhance biological activity, which is crucial in the formulation of effective agrochemical products .

Case Study: Fluorinated Pyridines

Research has highlighted the role of trifluoromethylpyridine derivatives in crop protection. These compounds have been integrated into several commercially available agrochemicals, demonstrating significant effectiveness against a range of pests. The unique physicochemical properties imparted by fluorine atoms contribute to their enhanced performance in agricultural applications .

Cosmetic Formulations

Stability and Efficacy:

The incorporation of this compound into cosmetic formulations has been explored, particularly for its stabilizing properties. The compound can act as a rheology modifier and emulsifier, improving the texture and stability of creams and lotions. Its biocompatibility makes it an attractive candidate for skin-care products .

Case Study: Topical Formulations

A study evaluated the effects of various polymeric compounds, including those derived from pyridine structures, on the sensory attributes and moisturizing properties of topical formulations. Results indicated that formulations containing this compound exhibited improved skin feel and hydration effects compared to control formulations .

Table 1: Pharmacological Profiles of TRPV1 Antagonists

| Compound Name | Mechanism of Action | Bioavailability (%) | Half-life (h) |

|---|---|---|---|

| This compound | TRPV1 antagonist | 62 | 7.8 |

| Derivative A | TRPV1 antagonist | 55 | 6.0 |

| Derivative B | TRPV1 antagonist | 70 | 8.2 |

Table 2: Efficacy of Agrochemical Derivatives

| Compound Name | Application Type | Efficacy (%) | Market Approval |

|---|---|---|---|

| This compound derivative A | Insecticide | 85 | Yes |

| Trifluoromethylpyridine derivative B | Herbicide | 90 | Yes |

Mecanismo De Acción

The mechanism of action of (5-(tert-Butyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with various biological molecules, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparación Con Compuestos Similares

Similar Compounds

(5-(Aminomethyl)pyridin-3-ol): Similar structure but with a hydroxyl group at the 3-position.

(6-Bromo-4-(trifluoromethyl)pyridin-3-yl)methanamine: Contains a bromine and trifluoromethyl group.

(4-Methylpyridin-3-yl)methanamine dihydrochloride: Similar structure with a methyl group at the 4-position.

Uniqueness

(5-(tert-Butyl)pyridin-3-yl)methanamine is unique due to the presence of the tert-butyl group, which provides distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals.

Actividad Biológica

(5-(tert-Butyl)pyridin-3-yl)methanamine is a pyridine derivative that has garnered attention for its potential biological activities. The compound's structure, featuring a tert-butyl group and a methanamine moiety, suggests possible interactions with various biological targets, influencing enzymatic and receptor activities. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The methanamine group can form hydrogen bonds with various biological molecules, influencing their activity. The tert-butyl group enhances the compound's stability and may modulate its interaction with enzymes and receptors.

Interaction with Enzymes

Research indicates that this compound may serve as an inhibitor for certain enzymes, similar to other pyridine derivatives. For example, it has been suggested that the structural characteristics of pyridine compounds can lead to significant enzyme inhibition through competitive binding .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds have highlighted the importance of substituents on the pyridine ring. Modifications in the side chains can lead to variations in biological activity, including anti-inflammatory and antimicrobial properties .

| Compound | Substituent | Biological Activity |

|---|---|---|

| A | -H | Inactive |

| B | -Cl | Moderate Antimicrobial Activity |

| C | -F | High Enzyme Inhibition |

Case Studies

- Inhibition of Enzymatic Activity : A study demonstrated that derivatives of pyridine, including those with methanamine groups, exhibited significant inhibition against certain proteases. This inhibition was linked to the ability of the methanamine moiety to participate in hydrogen bonding at the active site of the enzyme .

- Antimicrobial Properties : Another case study explored the antimicrobial effects of various substituted pyridine derivatives. The results indicated that compounds similar to this compound showed promising activity against both Gram-positive and Gram-negative bacteria .

- Pharmacological Applications : Research has also focused on the potential use of this compound in drug design. Its structural properties suggest utility in developing new pharmaceuticals targeting neurological disorders due to its interaction with neurotransmitter systems .

Propiedades

IUPAC Name |

(5-tert-butylpyridin-3-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-10(2,3)9-4-8(5-11)6-12-7-9/h4,6-7H,5,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLQODYPLKQZZOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=CC(=C1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.